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CORYSAMINE CHLORIDE(RG)

Cat. No.: B1181682
CAS No.: 11028-77-6
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Description

Context within Natural Product Chemistry and the Broader Isoquinoline (B145761) Alkaloid Family

CORYSAMINE CHLORIDE(RG) is classified as a protoberberine alkaloid, a prominent subgroup of the vast isoquinoline alkaloid family. muni.cznih.gov These naturally occurring compounds are biosynthesized in plants from the amino acid tyrosine. nih.govsemanticscholar.org The isoquinoline alkaloids are one of the largest and most diverse groups of alkaloids, with approximately 2,500 known structures. nih.gov They are predominantly found in plant families such as Papaveraceae and Berberidaceae. muni.cz

The basic structure of protoberberine alkaloids is the 5,6-dihydrodibenzo[a,g]quinolizinium system. muni.cz Corysamine exists as a quaternary protoberberine salt, which constitutes about 25% of all known alkaloids with a protoberberine skeleton. muni.cznih.gov This quaternary nature, characterized by a positively charged nitrogen atom within a heterocyclic ring system, is crucial to its chemical reactivity and biological activity. semanticscholar.org

The biosynthesis of protoberberine alkaloids, including corysamine, is a complex enzymatic process. A key intermediate in this pathway is (S)-reticuline, which is derived from the condensation of dopamine (B1211576) and 4-hydroxyphenylacetaldehyde, both originating from tyrosine. nih.gov Through a series of enzymatic reactions including methylation and oxidative cyclization, the protoberberine scaffold is formed. nih.gov

Corysamine has been isolated from various plant species, most notably from the genus Corydalis, such as Corydalis cava, Corydalis yanhusuo, and Corydalis dasypterm. chemfaces.comfrontiersin.orgresearchgate.net It has also been identified in other related genera within the Papaveraceae family. nih.gov

Historical Trajectories and Early Discoveries Pertaining to Corysamine

The investigation of alkaloids from Corydalis species has a long history, with the earliest studies dating back to at least 1928. frontiersin.org These plants have been a cornerstone of Traditional Chinese Medicine for centuries, used for their analgesic and blood-circulating properties. frontiersin.orgmdpi.comuoa.gr This traditional use spurred scientific interest in isolating and characterizing the active chemical constituents.

Rationale for Continued Academic Investigation of CORYSAMINE CHLORIDE(RG)

The primary impetus for the continued academic investigation of CORYSAMINE CHLORIDE(RG) stems from its notable biological activity as an acetylcholinesterase (AChE) inhibitor. chemfaces.com Acetylcholinesterase is a critical enzyme that breaks down the neurotransmitter acetylcholine (B1216132). nih.gov The inhibition of this enzyme is a key therapeutic strategy for managing the symptoms of Alzheimer's disease, a neurodegenerative disorder characterized by a decline in cognitive function linked to a deficit in cholinergic neurotransmission. mdpi.comnih.govchemicalbook.com

Research has identified corysamine as an active inhibitor of AChE, with a reported IC50 value of 419 μmol/L. This inhibitory action suggests its potential as a lead compound for the development of new drugs for neurodegenerative diseases. chemfaces.com The quest for novel, effective, and well-tolerated AChE inhibitors from natural sources continues to be a significant area of pharmaceutical research, as current treatments for Alzheimer's disease offer symptomatic relief but have limitations. mdpi.comechemi.comeuropeanreview.org

Beyond its effect on acetylcholinesterase, protoberberine alkaloids as a class are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor effects. semanticscholar.orgnih.gov For instance, some protoberberine alkaloids from Corydalis yanhusuo have shown potent inhibitory effects on nitric oxide (NO) production, a key mediator in inflammation. nih.gov While specific studies on corysamine for these other activities are less prominent, its structural relationship to other bioactive protoberberines provides a strong rationale for further pharmacological screening and investigation into its broader therapeutic potential. The complex pharmacology of Corydalis alkaloids, which often exhibit synergistic effects, also drives research into the specific contributions of individual components like corysamine. uoa.gr

Data Tables

Table 1: Chemical Properties of CORYSAMINE CHLORIDE(RG)

PropertyValueSource
CAS Number 11028-77-6 chemfaces.com
Molecular Formula C20H16ClNO4
Molecular Weight 369.8 g/mol chemfaces.com
Alternate Names Corysamine; 13-Methylcoptisine
Class Protoberberine Alkaloid muni.cznih.gov
Source Corydalis species, Stylophorum lasiocarpum chemfaces.com

Table 2: Research Findings on CORYSAMINE CHLORIDE(RG)

Research AreaFindingReported ValueSource
Enzyme Inhibition Acetylcholinesterase (AChE) InhibitorIC50: 419 μmol/L chemfaces.com
Enzyme Inhibition Yeast Alcohol Dehydrogenase InhibitorPotent inhibitor chemfaces.com
Biological Source Isolated fromCorydalis cava chemfaces.commdpi.com
Biological Source Isolated fromCorydalis dasypterm researchgate.net
Biological Source Isolated fromBocconia frutescens nih.gov
Synthesis Used as a precursor in biomimetic synthesisSynthesis of (±)-corydalic acid methyl ester chemfaces.comnih.gov

Properties

CAS No.

11028-77-6

Molecular Formula

C10H15N

Synonyms

CORYSAMINE CHLORIDE(RG)

Origin of Product

United States

Isolation, Structural Characterization, and Synthetic Methodologies for Corysamine Chloride Rg

Methodologies for Extraction and Isolation from Botanical Sources (e.g., Corydalis species, Rhizoma coptidis)

The isolation of CORYSAMINE CHLORIDE(RG), a quaternary isoquinoline (B145761) alkaloid, from botanical matrices is a multi-step process involving initial extraction followed by purification. Key plant sources include various species of the genus Corydalis and the rhizomes of Coptis species, commonly known as Rhizoma coptidis. chemfaces.comresearchgate.net The general procedure begins with the extraction of total alkaloids from the dried and powdered plant material. Common methods involve refluxing with solvents like ethanol (B145695) or methanol. mdpi.comnih.govplantsjournal.com Subsequent acid-base extraction is often employed to separate the alkaloids from other plant constituents. The crude extract is typically acidified to protonate the alkaloids, making them water-soluble, and then basified to precipitate the alkaloid bases for extraction into an organic solvent. mdpi.com

Following initial extraction, chromatographic techniques are indispensable for the separation and purification of individual alkaloids from the complex mixture.

Column Chromatography (CC): This is a fundamental technique for the large-scale, preparative separation of alkaloids. Various stationary phases are used, including silica (B1680970) gel, alumina, and polyamide. researchgate.netacs.org For instance, a one-step separation of isoquinoline alkaloids from Rhizoma Coptidis extract was successfully achieved using a polyamide column with a gradient elution of dichloromethane (B109758) and methanol. researchgate.net Macroporous resins have also been effectively used for the enrichment and separation of total alkaloids from Coptidis Rhizoma. nih.gov

High-Performance Liquid Chromatography (HPLC): For analytical quantification and high-purity, research-scale purification, High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC), is the method of choice. plantsjournal.com HPLC offers superior resolution and speed compared to traditional column chromatography. A study on Rhizoma coptidis utilized HPLC-MS/MS with a semipreparative column to isolate and identify several isoquinoline alkaloids, including corysamine, which were active as acetylcholinesterase inhibitors. chemfaces.com The purity of fractions obtained from preparative chromatography is often confirmed by analytical HPLC. researchgate.net

Below is a table summarizing chromatographic techniques used for the separation of related alkaloids from relevant botanical sources.

TechniqueBotanical SourceTarget AlkaloidsKey Findings
Polyamide Column ChromatographyRhizoma CoptidisIsoquinoline Alkaloids (e.g., Berberine)Achieved simple, economical, and efficient large-scale separation in one step. researchgate.net
High-Speed Counter-Current Chromatography (HSCCC)Coptis chinensis Franch.Palmatine (B190311), Berberine (B55584), Epiberberine, Coptisine (B600270)Successful one-step separation of multiple alkaloids from the crude extract. researchgate.net
Macroporous Resin ChromatographyCoptidis RhizomaTotal AlkaloidsEffective for the separation and enrichment of total alkaloids. nih.gov
Reverse-Phase HPLC (RP-HPLC)Mahonia manipurensisProtoberberine Alkaloids (Berberine, Palmatine)Used for the final separation and isolation of pure compounds. plantsjournal.com
HPLC-MS/MS (Semipreparative)Rhizoma coptidisCorysamine, Berberine, Coptisine, etc.Successfully isolated and identified bioactive alkaloids from the crude extract. chemfaces.com

The isolation of quaternary alkaloids like CORYSAMINE CHLORIDE(RG) presents unique challenges due to their permanent positive charge and high polarity. Traditional methods often involve multiple steps and can be time-consuming. muni.cz Recent advancements focus on improving efficiency and yield. High-speed counter-current chromatography (HSCCC) has emerged as a powerful liquid-liquid partitioning technique that avoids the use of solid stationary phases, thus minimizing irreversible adsorption and sample denaturation. It has been successfully applied to the one-step separation of multiple quaternary alkaloids from Coptis chinensis Franch. researchgate.net Furthermore, the development of novel solvent systems, including deep eutectic solvents (DESs), has shown promise in enhancing the extraction efficiency of quaternary alkaloids from plant materials. mdpi.com The integration of techniques, such as coupling HPLC with mass spectrometry for activity-guided screening, allows for the rapid identification and isolation of bioactive compounds like corysamine from crude extracts. chemfaces.com

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation of CORYSAMINE CHLORIDE(RG)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the complete structural elucidation of organic compounds in solution. springernature.com For complex alkaloid structures, a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed.

¹H NMR: Provides information about the number, environment, and connectivity of protons in the molecule.

¹³C NMR: Reveals the number and types of carbon atoms (e.g., methyl, methylene, aromatic).

2D NMR Techniques: Experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for establishing the complete bonding framework by identifying proton-proton and proton-carbon correlations over two or three bonds. researchgate.net

In the context of quaternary protoberberine alkaloids, NMR is essential for differentiating between isomers with different substitution patterns on the aromatic rings. muni.cz Solid-state ³⁵Cl NMR has also been explored as a useful probe for characterizing the structure of hydrochloride pharmaceuticals, providing detailed information about the local environment of the chloride ion. nih.gov

Mass spectrometry (MS) is a critical analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing the exact molecular weight and elemental composition of a compound.

Molecular Ion Analysis: High-resolution mass spectrometry (HRMS) allows for the determination of the precise molecular formula of the alkaloid. researchgate.net

Tandem Mass Spectrometry (MS/MS): This technique involves the fragmentation of a selected parent ion to produce a characteristic pattern of daughter ions. The fragmentation pathway provides valuable structural information and serves as a fingerprint for identification. muni.cz Electrospray ionization (ESI) is a soft ionization technique commonly coupled with MS for the analysis of polar and thermally labile compounds like quaternary alkaloids. chemfaces.communi.cz The fragmentation patterns of protoberberine alkaloids in ESI-MS have been well-studied, aiding in their structural characterization within complex mixtures. muni.cz The presence of the chlorine atom in CORYSAMINE CHLORIDE(RG) would be evident from the characteristic isotopic pattern of ³⁵Cl and ³⁷Cl in the mass spectrum. nih.gov

TechniqueInformation ProvidedApplication Example
ESI-MSMolecular weight and formulaIdentification of alkaloids in Rhizoma Coptidis. chemfaces.communi.cz
MS/MSStructural fragmentation patternsElucidation of alkaloid structures and differentiation of isomers. muni.cz
UHPLC-Q-TOF-MSQualitative analysisIdentification of thirty alkaloids in Coptidis Rhizoma and Euodiae Fructus. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is particularly useful for identifying the presence of specific functional groups. In the structure of CORYSAMINE CHLORIDE(RG), IR spectroscopy would help confirm the presence of C-H bonds (aromatic and aliphatic), C=C and C=N⁺ bonds within the aromatic and quinolizinium (B1208727) ring system, and C-O bonds of methoxy (B1213986) or methylenedioxy groups.

Potential for X-ray Crystallography in Definitive Solid-State Structural Determination

The definitive three-dimensional arrangement of atoms and molecules in the solid state is most reliably determined through single-crystal X-ray crystallography. This powerful analytical technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for a complete structural characterization of a chemical compound. However, a comprehensive search of the current scientific literature and crystallographic databases indicates that a single-crystal X-ray structure of CORYSAMINE CHLORIDE(RG) has not yet been reported.

The successful application of X-ray crystallography is contingent upon the ability to grow high-quality single crystals of the compound of interest. For a salt such as CORYSAMINE CHLORIDE(RG), this can be a challenging endeavor due to factors such as solubility, solvent choice, and the presence of counter-ions that can influence the crystal packing. The process would involve dissolving the purified compound in a suitable solvent or a mixture of solvents and allowing the solvent to evaporate slowly, or using other crystallization techniques such as vapor diffusion or cooling crystallization.

Table 1: Comparison of Structural Elucidation Techniques

TechniqueInformation ProvidedRequirements
X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, intermolecular interactions.High-quality single crystals.
Solid-State NMR Information on local atomic environments, molecular conformation, and dynamics.Crystalline or amorphous solid sample.
Powder X-ray Diffraction Information on crystal lattice parameters and phase purity.Powdered crystalline sample.

Should a suitable crystal of CORYSAMINE CHLORIDE(RG) be obtained in the future, X-ray diffraction analysis would provide an unambiguous determination of its solid-state structure, confirming the connectivity and stereochemistry of the molecule and revealing the details of its crystal packing and intermolecular interactions with the chloride counter-ion and any co-crystallized solvent molecules.

Chemical Synthesis Pathways and Derivatization Strategies for CORYSAMINE CHLORIDE(RG)

The synthesis of protoberberine alkaloids, including the core skeleton of CORYSAMINE CHLORIDE(RG), has been an active area of research in organic chemistry. These efforts have led to the development of several synthetic strategies, which can be broadly categorized into total synthesis approaches and biomimetic strategies. Furthermore, the preparation of structurally modified analogues is crucial for investigating the biological activities and mechanisms of action of these compounds.

Total Synthesis Approaches for the Corysamine Core Skeleton

The total synthesis of the protoberberine core, the fundamental framework of CORYSAMINE CHLORIDE(RG), has been achieved through various methodologies. These approaches often involve the construction of the tetracyclic isoquinoline alkaloid system through the sequential formation of its constituent rings. Key strategies that have been successfully employed in the synthesis of related protoberberine alkaloids include:

Bischler-Napieralski Reaction followed by Pictet-Spengler Reaction: This classical approach involves the cyclization of a β-arylethylamine with a carboxylic acid or its derivative to form a dihydroisoquinoline, which is then subjected to a Pictet-Spengler reaction with an aldehyde or ketone to construct the final ring of the protoberberine skeleton.

Palladium-Catalyzed Enolate Arylation: More contemporary methods utilize transition-metal catalysis to forge key carbon-carbon bonds. Palladium-catalyzed enolate arylation has been effectively used to construct the isoquinoline core of protoberberine alkaloids. This modular approach allows for the rapid assembly of the tetracyclic system from readily available starting materials nih.gov.

Photocyclization: Photochemical reactions have also been employed to construct the protoberberine framework. For instance, the benzoylation of 1-alkyl-3,4-dihydroisoquinolines followed by photocyclization provides a viable route to these alkaloids rsc.org.

Asymmetric Synthesis: The development of stereoselective methods is crucial for the synthesis of chiral protoberberine alkaloids. Asymmetric total syntheses of 13-methyltetrahydroprotoberberine alkaloids have been accomplished in a few catalytic steps with high enantioselectivity, demonstrating the power of modern asymmetric catalysis acs.org.

Table 2: Key Reactions in Protoberberine Alkaloid Synthesis

ReactionDescription
Bischler-Napieralski Reaction Cyclodehydration of a β-arylethylamide to form a 3,4-dihydroisoquinoline.
Pictet-Spengler Reaction Condensation of a β-arylethylamine with an aldehyde or ketone followed by cyclization to form a tetrahydroisoquinoline.
Palladium-Catalyzed Coupling Formation of C-C bonds through cross-coupling reactions, enabling the construction of the isoquinoline core.
Photocyclization Intramolecular cyclization reaction induced by light to form a new ring.

Biomimetic Synthetic Strategies and their Mechanistic Implications in Alkaloid Research

Biomimetic synthesis aims to mimic the biosynthetic pathways that occur in nature to produce complex natural products. This approach can provide valuable insights into the mechanisms of enzymatic reactions and can sometimes lead to more efficient and elegant synthetic routes. The biosynthesis of protoberberine alkaloids is believed to proceed from the amino acid tyrosine, which is converted into (S)-reticuline, a key intermediate. The berberine bridge enzyme (BBE) then catalyzes the oxidative cyclization of the N-methyl group of (S)-reticuline to form the protoberberine scaffold nih.gov.

A notable example of a biomimetic approach related to CORYSAMINE CHLORIDE(RG) is the synthesis of (±)-corydalic acid methyl ester from corysamine itself rsc.org. This transformation suggests a plausible biogenetic route and highlights the potential for interconversion between different classes of isoquinoline alkaloids. Understanding these biosynthetic pathways and their key enzymatic steps can inspire the development of novel synthetic strategies. For instance, the identification of enzymes responsible for installing the methylenedioxy bridge in the protoberberine backbone provides a blueprint for developing selective chemical methods to achieve similar transformations hep.com.cnnih.govresearchgate.net.

The study of biomimetic reactions not only aids in the synthesis of natural products but also deepens our understanding of the intricate chemical processes that occur in living organisms, paving the way for the discovery of new enzymes and biosynthetic pathways acs.org.

Preparation of Structurally Modified CORYSAMINE CHLORIDE(RG) Analogues and Derivatives for Research Probes

The synthesis of structurally modified analogues and derivatives of natural products is a cornerstone of medicinal chemistry and chemical biology. These modified compounds serve as invaluable tools, or "research probes," to investigate biological processes, elucidate mechanisms of action, and conduct structure-activity relationship (SAR) studies nih.govmdpi.comnih.govmdpi.comsemanticscholar.org. While specific examples of the synthesis of CORYSAMINE CHLORIDE(RG) analogues for such purposes are not extensively reported in the searched literature, general strategies for the modification of natural products can be applied.

The preparation of these research probes can involve several approaches:

Functional Group Modification: The existing functional groups on the corysamine core can be modified. For example, the methylenedioxy groups could be cleaved to reveal catechols, which can then be further derivatized.

Introduction of Reporter Groups: For visualization and tracking in biological systems, fluorescent tags can be attached to the corysamine skeleton. The synthesis of fluorescent analogues of other natural products has been successfully achieved and provides a template for similar modifications to corysamine mdpi.comfigshare.commdpi.comnih.gov. This would typically involve introducing a reactive handle onto the corysamine molecule, which can then be coupled with a fluorescent dye.

Synthesis of Labeled Compounds: For binding assays and metabolic studies, isotopically labeled derivatives of corysamine can be prepared. This can be achieved by incorporating stable isotopes (e.g., ²H, ¹³C, ¹⁵N) or radioisotopes (e.g., ³H, ¹⁴C) into the synthetic route nih.gov.

Systematic Structural Variation: To probe the importance of different parts of the molecule for its biological activity, a series of analogues with systematic variations in their structure can be synthesized. This could involve altering the substituents on the aromatic rings or modifying the core tetracyclic structure.

The development of a library of such CORYSAMINE CHLORIDE(RG) analogues would be instrumental in exploring its biological targets and potential therapeutic applications.

Biosynthetic Investigations of Corysamine Chloride Rg and Cognate Alkaloids

Identification of Putative Precursor Compounds and Metabolic Intermediates in Biosynthetic Pathways

The biosynthesis of protoberberine alkaloids, including by inference corysamine, originates from the amino acid L-tyrosine. Through a series of enzymatic reactions, L-tyrosine is converted into (S)-reticuline, a pivotal branch-point intermediate in the biosynthesis of numerous isoquinoline (B145761) alkaloids. The initial steps involve the conversion of L-tyrosine to dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA), which then condense to form (S)-norcoclaurine. A series of methylation and hydroxylation reactions convert (S)-norcoclaurine to (S)-reticuline.

From (S)-reticuline, the characteristic protoberberine scaffold is formed by the action of the berberine (B55584) bridge enzyme (BBE), which catalyzes the oxidative cyclization of the N-methyl group to form the berberine bridge, yielding (S)-scoulerine. nih.gov (S)-scoulerine is a central intermediate from which the pathways to various protoberberine alkaloids diverge.

Subsequent modifications of the (S)-scoulerine core, such as O-methylation and the formation of a methylenedioxy bridge, lead to the diverse array of protoberberine alkaloids. For instance, (S)-scoulerine is a precursor to (S)-tetrahydrocolumbamine, an intermediate in the biosynthesis of berberine and palmatine (B190311). nih.gov

Table 1: Key Precursors and Intermediates in Protoberberine Alkaloid Biosynthesis

Precursor/IntermediateRole in Biosynthesis
L-TyrosinePrimary amino acid precursor
DopamineIntermediate derived from L-tyrosine
4-Hydroxyphenylacetaldehyde (4-HPAA)Condensation partner for dopamine
(S)-NorcoclaurineInitial benzylisoquinoline alkaloid formed
(S)-ReticulineKey branch-point intermediate
(S)-ScoulerineFirst protoberberine alkaloid, central intermediate
(S)-TetrahydrocolumbamineIntermediate in berberine and palmatine biosynthesis

Enzymology of Corysamine Biosynthesis: Characterization of Key Enzymes and Reaction Mechanisms

While specific enzymes for corysamine biosynthesis have not been individually characterized, the enzymatic machinery involved in the biosynthesis of related protoberberine alkaloids provides a clear blueprint. Key enzyme families, including oxidoreductases, methyltransferases, and cytochrome P450 monooxygenases, play crucial roles in the modification of the protoberberine skeleton. nih.govproquest.com

A critical enzyme is the berberine bridge enzyme (BBE) , a flavin-dependent oxidase that forms the tetracyclic protoberberine core from (S)-reticuline. Following the formation of (S)-scoulerine, a series of O-methyltransferases (OMTs) catalyze the methylation of hydroxyl groups on the alkaloid scaffold. These enzymes utilize S-adenosylmethionine (SAM) as a methyl donor.

Cytochrome P450 monooxygenases of the CYP719 family are instrumental in the formation of the methylenedioxy bridge, a common structural feature in many protoberberine alkaloids. For example, CcCYP719A1 from Coptis chinensis can install a methylenedioxy bridge on either ring A or ring D of the protoberberine backbone, leading to the biosynthesis of different alkaloids. nih.govresearchgate.net The final step in the formation of the fully aromatic protoberberine alkaloids is the oxidation of the tetrahydroprotoberberine intermediate, a reaction catalyzed by flavin-dependent oxidases. researchgate.net

The specific combination and sequence of these enzymatic reactions determine the final structure of the protoberberine alkaloid produced. In the case of corysamine, which possesses two methylenedioxy bridges, it is hypothesized that two distinct CYP719 enzymes, or a single enzyme with broad substrate specificity, are involved in its biosynthesis from an appropriate tetrahydroprotoberberine precursor.

Application of Genetic and Molecular Biological Approaches for Pathway Elucidation in Plant Systems

The elucidation of protoberberine alkaloid biosynthetic pathways has been greatly advanced by genetic and molecular biological techniques. Transcriptome analysis of alkaloid-producing plants, such as those from the genera Coptis and Berberis, has led to the identification of candidate genes encoding the biosynthetic enzymes. nih.govproquest.com

By comparing the transcriptomes of high- and low-alkaloid-producing plant varieties or tissues, researchers can identify genes whose expression levels correlate with alkaloid accumulation. proquest.com Functional characterization of these candidate genes is then typically performed through heterologous expression in microorganisms like E. coli or yeast, followed by in vitro enzyme assays to confirm their catalytic activity.

Furthermore, gene silencing techniques, such as RNA interference (RNAi), have been employed in plant systems to downregulate the expression of specific biosynthetic genes. The resulting changes in the alkaloid profile of the plant can provide in vivo evidence for the function of the targeted gene. These molecular approaches have been instrumental in identifying the enzymes responsible for the biosynthesis of berberine, palmatine, and coptisine (B600270), and provide a roadmap for the future elucidation of the corysamine-specific pathway.

Comparative Biosynthesis of Protoberberine-type Alkaloids

The biosynthesis of protoberberine alkaloids is a networked pathway where different alkaloids are derived from common intermediates. nih.gov A comparative analysis of the biosynthesis of corysamine, berberine, palmatine, and coptisine reveals both shared steps and key diverging points.

All four alkaloids are derived from the common precursor (S)-scoulerine. The biosynthetic pathways diverge based on the subsequent enzymatic modifications.

Berberine biosynthesis involves the formation of a methylenedioxy bridge on ring A of the protoberberine nucleus.

Palmatine is characterized by four methoxy (B1213986) groups and lacks a methylenedioxy bridge. Its biosynthesis involves a series of O-methylation steps.

Coptisine , like corysamine, contains a methylenedioxy bridge, but on ring D. nih.gov

The biosynthesis of corysamine is unique in that it possesses methylenedioxy bridges on both ring A and ring D. This suggests a biosynthetic pathway that likely involves two separate methylenedioxy bridge-forming enzyme activities acting on a tetrahydroprotoberberine intermediate.

Table 2: Comparison of Structural Features and Biosynthetic Elements of Protoberberine Alkaloids

AlkaloidRing A SubstitutionRing D SubstitutionKey Biosynthetic Feature
Corysamine Methylenedioxy bridgeMethylenedioxy bridgeTwo methylenedioxy bridge formations
Berberine Methylenedioxy bridgeTwo methoxy groupsMethylenedioxy bridge formation on ring A
Palmatine Two methoxy groupsTwo methoxy groupsExtensive O-methylation
Coptisine Two methoxy groupsMethylenedioxy bridgeMethylenedioxy bridge formation on ring D

This comparative understanding underscores the modular nature of protoberberine alkaloid biosynthesis, where a common scaffold is decorated by a suite of tailoring enzymes to generate a diverse array of natural products. The elucidation of the precise enzymatic steps leading to corysamine will further illuminate the evolutionary diversification of these important plant secondary metabolites.

Mechanistic Studies of Corysamine Chloride Rg at Molecular and Cellular Levels

Investigation of Acetylcholinesterase (AChE) Inhibition by CORYSAMINE CHLORIDE(RG)

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132), thereby terminating synaptic transmission. The inhibition of AChE is a primary therapeutic strategy for conditions characterized by a cholinergic deficit. Corysamine chloride has been identified as an active inhibitor of AChE.

The inhibitory potency of Corysamine chloride against AChE has been quantified through in vitro enzymatic assays. A study utilizing capillary electrophoresis and high-performance liquid chromatography-mass spectrometry to screen active ingredients from the crude extract of Rhizoma coptidis identified Corysamine as an active AChE inhibitor. The half-maximal inhibitory concentration (IC50) value for Corysamine was determined to be 419 µM. This level of potency was compared with other isoquinoline (B145761) alkaloids isolated from the same source.

CompoundIC50 against AChE (µM)
Berberine (B55584)16
Columbamine38
Jatrorrhizine40
Palmatine (B190311)54
Coptisine (B600270)182
Corysamine 419
Epiberberine442

While the specific type of inhibition for Corysamine chloride has not been detailed, studies on related protoberberine alkaloids provide insight. Kinetic analyses of similar compounds have revealed both competitive and non-competitive mechanisms of AChE inhibition frontiersin.orgnih.gov. Competitive inhibitors often contain a tertiary or quaternary amine group that mimics the ammonium (B1175870) group of acetylcholine, allowing them to bind to the anionic site of the enzyme nih.gov. Non-competitive inhibition has also been observed, suggesting that some alkaloids may bind to a site distinct from the active site frontiersin.org.

Molecular docking studies are instrumental in elucidating the binding mode of inhibitors within the AChE active site. The active site of AChE is located at the bottom of a deep and narrow gorge, which contains two main binding subsites: the catalytic active site (CAS) at the bottom and the peripheral anionic site (PAS) near the entrance.

For protoberberine alkaloids, computational analyses indicate that π-π stacking interactions are a dominant force in their binding to AChE frontiersin.org. These interactions typically occur with aromatic residues within the active site gorge. Docking analysis of stepholidine, a related tetrahydroprotoberberine alkaloid, showed that residues from the esteratic, anionic, and peripheral subsites of the enzyme play key roles in the interaction frontiersin.org. This suggests that these alkaloids can span the active gorge, interacting with both the CAS and PAS. Such dual-site inhibitors are of particular interest in drug design.

Structure-activity relationship (SAR) studies of protoberberine and related isoquinoline alkaloids have identified key chemical features that influence their AChE inhibitory potency. The protoberberine scaffold itself is considered a crucial element for AChE inhibition acs.org.

Key findings from SAR studies include:

Quaternary Nitrogen: The positively charged quaternary nitrogen atom is believed to play a significant role in binding to the anionic subsite of AChE, mimicking the interaction of the natural substrate, acetylcholine frontiersin.orgresearchgate.net. Studies on N-benzyl derivatives of stepholidine showed that these compounds were more active than O-benzyl derivatives, highlighting the importance of the quaternary nitrogen in AChE inhibition frontiersin.org.

Ring Substituents: The type and position of substituents on the aromatic rings of the alkaloid structure can significantly affect inhibitory activity. For instance, the presence of a 1,3-dioxane (B1201747) group was found to be favorable for AChE inhibitory activity in certain protoberberine alkaloids nih.gov.

Exploration of Other Potential Biological Targets and Cellular Signaling Pathways

While the primary focus of research on Corysamine chloride has been its AChE inhibitory activity, the broader class of isoquinoline alkaloids is known to interact with a wide array of biological targets. These compounds have been reported to exhibit anti-inflammatory, antimicrobial, and anticancer effects, which are mediated through various mechanisms including enzyme inhibition and modulation of cellular signaling pathways.

However, specific studies identifying other direct biological targets for Corysamine chloride are limited in the current scientific literature. The "chloride" component of the name refers to its salt form and does not inherently suggest a specific interaction with chloride channels, which are a diverse class of ion channels involved in numerous physiological processes nih.govnih.gov. There is currently no direct evidence linking Corysamine chloride to the modulation of chloride channel activity. Further investigation is required to explore other potential enzymatic or receptor targets for this compound.

Modulatory Effects on Cellular Processes in Non-Clinical Model Systems (e.g., specific cell lines, in vitro assays)

The effects of Corysamine chloride on cellular processes have not been extensively studied in specific non-clinical model systems. However, research on structurally related alkaloids provides a framework for its potential cellular activities.

Isoquinoline alkaloids, as a chemical class, have been shown to modulate several key intracellular signaling pathways that are crucial for cell survival, proliferation, and inflammation.

PI3K/Akt Signaling Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a central regulator of cell growth, proliferation, and survival. Dysregulation of this pathway is common in various diseases, including cancer mdpi.com. Studies on other alkaloids, such as evodiamine (B1670323) and those isolated from Pachysandra terminalis, have demonstrated an inhibitory effect on the PI3K/Akt/mTOR signaling pathway in cancer cell lines, leading to suppressed proliferation and induced apoptosis nih.govresearchgate.net. It is plausible that Corysamine chloride could exert similar effects due to structural similarities.

NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response mdpi.com. It controls the expression of pro-inflammatory genes, including cytokines and chemokines. Some natural compounds, including certain alkaloids, are known to inhibit the NF-κB signaling pathway, thereby exerting anti-inflammatory effects selleckchem.com. For example, chloramines have been shown to regulate NF-κB activation through the reversible oxidation of its inhibitor, IκBα nih.gov. While direct evidence is lacking for Corysamine chloride, its potential to modulate this pathway warrants investigation.

MAPK/ERK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathway is another crucial signaling cascade involved in the regulation of cell proliferation and differentiation. Some alkaloids have been shown to inhibit the phosphorylation of ERK, contributing to their anti-cancer effects nih.gov.

Advanced Analytical Techniques for Corysamine Chloride Rg in Research Matrices

Development of High-Resolution Chromatographic Methods (e.g., LC-MS/MS, CE-MS) for Analysis in Complex Biological and Synthetic Mixtures

The analysis of Corysamine Chloride (RG) in complex matrices such as biological fluids and synthetic reaction mixtures necessitates the development of highly selective and sensitive analytical methods. High-resolution chromatographic techniques, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Capillary Electrophoresis-Mass Spectrometry (CE-MS), have emerged as powerful tools for the qualitative and quantitative determination of isoquinoline (B145761) alkaloids like Corysamine Chloride (RG).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a cornerstone technique for the analysis of alkaloids in plant extracts and biological samples. The method combines the separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. For the analysis of Corysamine Chloride (RG), a reversed-phase LC system is typically employed, often using a C18 column. The mobile phase usually consists of a gradient mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and water, often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency.

The mass spectrometer is typically operated in the positive electrospray ionization (ESI+) mode, as the nitrogen atom in the isoquinoline structure is readily protonated. Multiple Reaction Monitoring (MRM) is the preferred scan mode for quantification, offering high selectivity by monitoring a specific precursor ion to product ion transition.

Table 1: Illustrative LC-MS/MS Parameters for the Analysis of Corysamine Chloride (RG)

ParameterCondition
LC ColumnReversed-phase C18 (e.g., 2.1 mm x 100 mm, 1.8 µm)
Mobile PhaseA: 0.1% Formic Acid in Water B: 0.1% Formic Acid in Acetonitrile
GradientTime-programmed gradient from 5% to 95% B
Flow Rate0.3 mL/min
Ionization ModeElectrospray Ionization (ESI), Positive
Scan TypeMultiple Reaction Monitoring (MRM)
Precursor Ion (Q1)[M+H]⁺ of Corysamine Chloride
Product Ion (Q3)Specific fragment ion of Corysamine Chloride

Capillary Electrophoresis-Mass Spectrometry (CE-MS) offers an alternative and complementary separation technique to LC-MS/MS. CE separates ions based on their electrophoretic mobility in an electric field, providing high separation efficiency, especially for charged analytes like Corysamine Chloride (RG). This technique is particularly advantageous for the analysis of complex samples with minimal sample preparation. nih.gov For the analysis of isoquinoline alkaloids, a background electrolyte (BGE) consisting of an acidic buffer, such as ammonium formate, is often used. nih.gov The coupling of CE to MS is typically achieved through an electrospray ionization interface. nih.gov

Quantitative Analysis Methods for CORYSAMINE CHLORIDE(RG) in Research Samples (e.g., plant extracts, in vitro reaction mixtures)

Accurate quantification of Corysamine Chloride (RG) in research samples is crucial for various applications, including pharmacokinetic studies, quality control of herbal medicines, and monitoring of chemical reactions. LC-MS/MS is the most widely used technique for the quantitative analysis of alkaloids due to its high sensitivity, selectivity, and wide linear dynamic range. nih.gov

A typical quantitative method involves the development of a calibration curve using a series of standard solutions of Corysamine Chloride (RG) of known concentrations. An internal standard (IS), a structurally similar compound not present in the sample, is often used to compensate for variations in sample preparation and instrument response. The ratio of the peak area of the analyte to the peak area of the IS is plotted against the concentration of the analyte to construct the calibration curve.

Method validation is a critical aspect of quantitative analysis and is performed according to international guidelines to ensure the reliability of the results. Key validation parameters include linearity, accuracy, precision, selectivity, limit of detection (LOD), limit of quantification (LOQ), and stability.

Table 2: Representative Validation Parameters for a Quantitative LC-MS/MS Method for Corysamine Chloride (RG)

Validation ParameterTypical Acceptance Criteria
Linearity (r²)≥ 0.99
Accuracy (% Bias)Within ±15% (±20% at LLOQ)
Precision (% RSD)≤ 15% (≤ 20% at LLOQ)
SelectivityNo significant interference at the retention time of the analyte and IS
Lower Limit of Quantification (LLOQ)Signal-to-noise ratio ≥ 10
Matrix EffectWithin acceptable limits (typically 85-115%)
RecoveryConsistent, precise, and reproducible

Applications in Metabolomics and Chemodiversity Studies of Alkaloid-Containing Natural Extracts

Metabolomics and chemodiversity studies aim to comprehensively analyze the small-molecule metabolites present in a biological system. In the context of alkaloid-containing natural extracts, these studies provide valuable insights into the chemical composition, biosynthetic pathways, and pharmacological potential of plants. Corysamine Chloride (RG), as a constituent of Corydalis species, is often included in such analyses. nih.gov

LC-MS/MS-based metabolomics platforms are widely used for the untargeted and targeted analysis of alkaloids in plant extracts. nih.gov In untargeted metabolomics, a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is used to acquire data on all detectable ions in the sample. Subsequent data processing and statistical analysis help to identify and differentiate metabolites between different plant species, varieties, or treatment groups. mdpi.com

Chemodiversity studies often employ these metabolomic approaches to explore the chemical variations within a plant genus or family. For instance, analyzing the alkaloid profiles of different Corydalis species can reveal the presence of unique compounds, including minor alkaloids like Corysamine Chloride (RG), and provide a basis for chemotaxonomic classification. nih.gov

Table 3: Common Alkaloids Identified in Corydalis Species alongside Corysamine in Metabolomics Studies

AlkaloidAlkaloid Class
TetrahydropalmatineProtoberberine
CorydalineProtoberberine
ProtopineProtopine
Berberine (B55584)Protoberberine
Palmatine (B190311)Protoberberine

Bioanalytical Methodologies for Real-time Monitoring in In Vitro Enzymatic Systems

Understanding the biosynthesis of alkaloids like Corysamine Chloride (RG) requires the study of the enzymes involved in their formation. Bioanalytical methodologies that allow for the real-time monitoring of enzymatic reactions are essential for characterizing enzyme kinetics, substrate specificity, and inhibitor effects.

While direct real-time monitoring of Corysamine Chloride (RG) formation in enzymatic assays is challenging and not widely reported, LC-MS/MS can be employed as a powerful offline tool. In a typical in vitro enzymatic assay, the enzyme is incubated with its putative substrate(s) under optimized conditions. Aliquots of the reaction mixture are taken at different time points, the reaction is quenched, and the samples are analyzed by a validated LC-MS/MS method to quantify the formation of the product, Corysamine Chloride (RG).

This approach allows for the determination of key kinetic parameters such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax). Furthermore, by testing a range of potential substrates, the substrate specificity of the enzyme can be elucidated. While not "real-time" in the strictest sense, the high throughput and sensitivity of modern LC-MS/MS systems enable a detailed kinetic analysis of the enzymatic synthesis of alkaloids.

More advanced techniques, such as those coupling rapid separation methods with mass spectrometry, hold promise for future applications in the real-time monitoring of alkaloid biosynthesis.

Future Perspectives and Unanswered Questions in Corysamine Chloride Rg Research

Identification of Novel Biosynthetic Enzymes and Regulatory Mechanisms

A primary area of future investigation for CORYSAMINE CHLORIDE(RG) lies in the complete elucidation of its biosynthetic pathway. The biosynthesis of Amaryllidaceae alkaloids is known to originate from the amino acids phenylalanine and tyrosine, leading to the common precursor O-methylnorbelladine. nih.gov However, the specific enzymatic steps that lead to the unique structure of CORYSAMINE CHLORIDE(RG) are yet to be identified.

Key unanswered questions include:

What are the specific cytochrome P450 enzymes and oxidoreductases responsible for the later, more specialized steps of CORYSAMINE CHLORIDE(RG) biosynthesis?

How is the expression of these biosynthetic genes regulated at the transcriptional level? The identification of specific transcription factors and signaling molecules that respond to developmental or environmental cues will be crucial.

Are there feedback inhibition or allosteric regulation mechanisms controlling the metabolic flux towards CORYSAMINE CHLORIDE(RG) production?

Future research will likely involve a combination of transcriptomic analysis of CORYSAMINE CHLORIDE(RG)-producing plants and heterologous expression of candidate genes in microbial systems to characterize enzyme function. nih.govproquest.com

Comprehensive Elucidation of Allosteric and Orthosteric Binding Sites for CORYSAMINE CHLORIDE(RG)

A significant knowledge gap exists regarding the molecular targets of CORYSAMINE CHLORIDE(RG) and its mode of action at the protein level. While some related alkaloids are known to interact with specific enzymes or receptors, the precise binding sites for CORYSAMINE CHLORIDE(RG) remain unknown.

Future research should focus on:

Identifying Protein Targets: Utilizing techniques such as affinity chromatography-mass spectrometry and proteomics to identify the specific proteins that CORYSAMINE CHLORIDE(RG) binds to within a biological system.

Distinguishing Binding Sites: Once a target is identified, determining whether CORYSAMINE CHLORIDE(RG) binds to the primary active site (orthosteric site) or a secondary regulatory site (allosteric site). quora.comnih.gov This distinction is critical as allosteric modulators can offer more subtle and selective therapeutic effects compared to orthosteric inhibitors. frontiersin.orgresearchgate.net

Structural Biology: Employing X-ray crystallography or cryo-electron microscopy to solve the three-dimensional structure of CORYSAMINE CHLORIDE(RG) in complex with its target protein(s). This will provide a detailed atomic-level understanding of the interactions and pave the way for rational drug design.

The potential for CORYSAMINE CHLORIDE(RG) to act as an allosteric modulator is a particularly exciting avenue for investigation, as this could lead to the development of novel therapeutics with improved specificity and fewer side effects.

Innovative Approaches for Sustainable Production and Chemoenzymatic Synthesis of CORYSAMINE CHLORIDE(RG) and its Derivatives

The reliance on plant extraction for obtaining many Amaryllidaceae alkaloids presents challenges in terms of yield, sustainability, and scalability. biorxiv.org Developing alternative production methods for CORYSAMINE CHLORIDE(RG) is a key future perspective.

Promising innovative approaches include:

Metabolic Engineering in Plants: Overexpressing key biosynthetic genes or downregulating competing pathways in the native plant or a related high-biomass species to increase the yield of CORYSAMINE CHLORIDE(RG).

Heterologous Production in Microorganisms: Transferring the entire biosynthetic pathway of CORYSAMINE CHLORIDE(RG) into a microbial host such as Saccharomyces cerevisiae (yeast) or Escherichia coli. biorxiv.orgbiorxiv.org This approach offers the potential for large-scale, controlled, and sustainable production in bioreactors.

Chemoenzymatic Synthesis: Combining chemical synthesis steps with enzymatic reactions to produce CORYSAMINE CHLORIDE(RG) and its derivatives. nih.gov This hybrid approach can leverage the selectivity of enzymes for complex transformations that are challenging to achieve through traditional chemistry.

These strategies will not only ensure a stable supply of CORYSAMINE CHLORIDE(RG) for research and potential therapeutic applications but also open up possibilities for creating novel derivatives with improved properties.

Integration of Systems Biology and Omics Technologies for a Holistic Understanding of CORYSAMINE CHLORIDE(RG)'s Biological Impact

To fully comprehend the biological effects of CORYSAMINE CHLORIDE(RG), a systems-level approach is necessary. The integration of various "omics" technologies can provide a comprehensive picture of the molecular changes induced by this compound.

Future research should integrate:

Transcriptomics: Analyzing changes in gene expression across the entire genome in response to CORYSAMINE CHLORIDE(RG) treatment to identify affected pathways and regulatory networks.

Proteomics: Quantifying changes in the abundance and post-translational modifications of proteins to understand the functional consequences of gene expression changes.

Metabolomics: Profiling the changes in small molecule metabolites to gain insights into the metabolic reprogramming induced by CORYSAMINE CHLORIDE(RG).

By integrating these multi-omics datasets, researchers can construct detailed models of the mechanism of action of CORYSAMINE CHLORIDE(RG) and predict its effects on complex biological systems.

Development of Conceptual Frameworks for Advancing Alkaloid Chemical Biology through CORYSAMINE CHLORIDE(RG) Studies

The study of CORYSAMINE CHLORIDE(RG) has the potential to contribute to broader conceptual frameworks within the field of alkaloid chemical biology. As a unique member of the Amaryllidaceae family, its investigation could reveal novel biochemical principles and biological activities.

Key conceptual advancements could include:

Expanding the Chemical Diversity of Probes: CORYSAMINE CHLORIDE(RG) and its derivatives could serve as novel chemical probes to study biological processes, potentially uncovering new protein functions and disease mechanisms.

Understanding Alkaloid Evolution: Characterizing the biosynthetic pathway of CORYSAMINE CHLORIDE(RG) will contribute to our understanding of the evolution of chemical diversity within the Amaryllidaceae family.

New Paradigms in Drug Discovery: If CORYSAMINE CHLORIDE(RG) is found to have a novel mechanism of action, it could inspire the development of new classes of therapeutic agents.

The exploration of CORYSAMINE CHLORIDE(RG) represents an exciting opportunity to not only understand a single molecule but also to advance the broader field of natural product science.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.